(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused with a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the thienylmethylene group can be reduced to form a saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 6-oxo-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-2-(2-thienylmethyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Receptor Binding: May bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: Could influence cellular signaling pathways, affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2-thienylmethylene)hydrazinecarbothioamide: Shares the thienylmethylene group but differs in the core structure.
2-[(Z)-((5Z)-5-(2-thienylmethylene)dihydro-2H-selenopyran-3(4H)-ylidene)methyl]thiophene: Similar in having a thienylmethylene group but with a different heterocyclic core.
Uniqueness
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is unique due to its benzofuran core, which imparts distinct electronic and structural properties
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIIBLSEONHCHJ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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